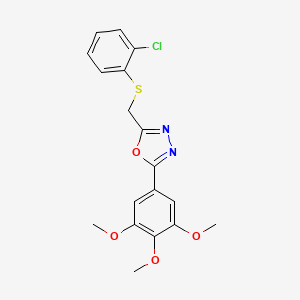
2-(((2-Chlorophenyl)thio)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((2-Chlorophenyl)thio)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles
准备方法
合成路线和反应条件
2-(((2-氯苯基)硫代)甲基)-5-(3,4,5-三甲氧基苯基)-1,3,4-噁二唑的合成通常涉及在碱性条件下,2-氯苄基氯与3,4,5-三甲氧基苯甲酰肼反应。该反应通过生成中间体腙进行,然后环化生成噁二唑环。反应条件通常涉及在合适的溶剂(如乙醇或乙腈)中回流反应物数小时。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,优化反应条件(如温度、压力和溶剂选择)可以进一步提高合成的可扩展性。
化学反应分析
反应类型
2-(((2-氯苯基)硫代)甲基)-5-(3,4,5-三甲氧基苯基)-1,3,4-噁二唑可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化生成亚砜或砜。
还原: 还原反应可以将噁二唑环转化为其他杂环结构。
取代: 氯苯基可以发生亲核取代反应,引入不同的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应,通常在碱性条件下进行。
主要产物
氧化: 亚砜和砜。
还原: 还原的杂环化合物。
取代: 取决于所用亲核试剂的不同,各种取代衍生物。
科学研究应用
化学: 作为合成更复杂分子的构建单元。
生物学: 研究其抗菌和抗癌性质。
医学: 由于其生物活性,可能用作治疗剂。
工业: 在开发具有特定性能的新材料方面有应用。
作用机制
2-(((2-氯苯基)硫代)甲基)-5-(3,4,5-三甲氧基苯基)-1,3,4-噁二唑的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,抑制其活性,从而导致各种生物效应。具体途径和靶标可能因具体应用和所研究的生物系统而异。
相似化合物的比较
类似化合物
- 2-(((2-氯苯基)硫代)甲基)-5-苯基-1,3,4-噁二唑
- 2-(((2-氯苯基)硫代)甲基)-5-(4-甲氧基苯基)-1,3,4-噁二唑
- 2-(((2-氯苯基)硫代)甲基)-5-(3,4-二甲氧基苯基)-1,3,4-噁二唑
独特性
2-(((2-氯苯基)硫代)甲基)-5-(3,4,5-三甲氧基苯基)-1,3,4-噁二唑的独特性在于存在3,4,5-三甲氧基苯基基团,该基团可以赋予其独特的生物学和化学性质。与其他类似化合物相比,这种结构特征可以增强其在各种应用中的活性及其选择性。
生物活性
2-(((2-Chlorophenyl)thio)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (CAS No. 869357-04-0) is a compound belonging to the oxadiazole family, characterized by its unique structural features that contribute to its biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The oxadiazole ring in this compound is known for its ability to interact with various biological targets. The presence of the trimethoxyphenyl group enhances lipophilicity and potentially increases membrane permeability, allowing for better interaction with cellular targets. The chlorophenylthio moiety may also contribute to the compound's biological effects through specific receptor interactions or enzyme inhibition.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell division. In vitro studies have demonstrated that derivatives similar to this compound can arrest the cell cycle in the G2/M phase, leading to apoptosis in various cancer cell lines .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| NCI-H23 (Lung cancer) | < 10 | Tubulin polymerization inhibition |
| HCT-15 (Colon cancer) | < 12 | Cell cycle arrest |
| DU-145 (Prostate) | < 15 | Induction of apoptosis |
Antibacterial Activity
The antibacterial potential of oxadiazole derivatives has been explored with promising results. Studies have shown that compounds featuring similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Gram-positive |
| Escherichia coli | 64 | Gram-negative |
| Pseudomonas aeruginosa | 128 | Gram-negative |
Case Studies
- Anticancer Efficacy : A study conducted on a series of oxadiazole derivatives demonstrated that compounds with a similar structure to this compound exhibited IC50 values ranging from low micromolar to sub-micromolar levels across various cancer cell lines. This suggests a robust anticancer profile and warrants further investigation into its mechanism .
- Antibacterial Testing : Another study evaluated the antibacterial activity of related compounds against common pathogens. Results indicated that these compounds had significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, showcasing their potential as new antibacterial agents .
属性
分子式 |
C18H17ClN2O4S |
|---|---|
分子量 |
392.9 g/mol |
IUPAC 名称 |
2-[(2-chlorophenyl)sulfanylmethyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H17ClN2O4S/c1-22-13-8-11(9-14(23-2)17(13)24-3)18-21-20-16(25-18)10-26-15-7-5-4-6-12(15)19/h4-9H,10H2,1-3H3 |
InChI 键 |
SXAVIFMBBNGEQR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)CSC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















